molecular formula C18H20FNO B5207803 N-(4-butylphenyl)-2-(4-fluorophenyl)acetamide

N-(4-butylphenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B5207803
M. Wt: 285.4 g/mol
InChI Key: PIWGMBWTIWGXLK-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(4-fluorophenyl)acetamide, commonly known as flualprazolam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a potent sedative and anxiolytic drug that is structurally similar to alprazolam, a well-known anti-anxiety medication. Flualprazolam has gained popularity in recent years, particularly among recreational drug users, due to its high potency and long-lasting effects.

Mechanism of Action

Like other benzodiazepines, flualprazolam works by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to a calming effect. Flualprazolam binds to specific sites on the GABA-A receptor, which increases the affinity of GABA for the receptor and enhances its inhibitory effects.
Biochemical and Physiological Effects
Flualprazolam has several biochemical and physiological effects, including sedation, muscle relaxation, anxiolysis, and anticonvulsant effects. These effects are due to the drug's ability to enhance the activity of GABA in the brain. Flualprazolam also has a long half-life, which means that its effects can last for several hours after administration.

Advantages and Limitations for Lab Experiments

Flualprazolam has several advantages for use in laboratory experiments. It is a potent and long-lasting benzodiazepine that can be used to study the pharmacological effects of GABA-A receptor modulation. However, flualprazolam also has several limitations, including its potential for abuse and dependence, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on flualprazolam. One area of interest is the potential use of flualprazolam in the treatment of anxiety disorders and insomnia. Researchers are also interested in studying the pharmacological properties of flualprazolam in more detail, including its effects on different subtypes of the GABA-A receptor. Additionally, researchers are exploring the potential use of flualprazolam in combination with other drugs to enhance its therapeutic effects while minimizing its side effects.
Conclusion
Flualprazolam is a potent benzodiazepine with sedative, anxiolytic, and anticonvulsant effects. It works by enhancing the activity of GABA in the brain and has several advantages and limitations for use in laboratory experiments. Flualprazolam has gained popularity in recent years, particularly among recreational drug users, but its potential for abuse and dependence makes it a subject of concern for public health officials. Despite these concerns, flualprazolam has several potential therapeutic applications, and further research is needed to explore its pharmacological properties in more detail.

Synthesis Methods

Flualprazolam can be synthesized by reacting 2-(4-fluorophenyl)acetamide with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography to obtain pure flualprazolam. This synthesis method has been described in several research articles and is considered to be a reliable method for producing flualprazolam in the laboratory.

Scientific Research Applications

Flualprazolam has been the subject of several scientific research studies, particularly in the field of pharmacology. Researchers have investigated the pharmacological properties of flualprazolam, including its sedative, anxiolytic, and anticonvulsant effects. Flualprazolam has also been studied for its potential use in the treatment of anxiety disorders and insomnia.

properties

IUPAC Name

N-(4-butylphenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO/c1-2-3-4-14-7-11-17(12-8-14)20-18(21)13-15-5-9-16(19)10-6-15/h5-12H,2-4,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWGMBWTIWGXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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